7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(2-methoxyphenyl)methoxy]-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-3-6-14-11-20(21)24-19-12-16(9-10-17(14)19)23-13-15-7-4-5-8-18(15)22-2/h4-5,7-12H,3,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRCYMCFGRYJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modification of the Coumarin Core:the Coumarin Ring Itself Can Be Modified.
Electrophilic Aromatic Substitution : The benzene (B151609) portion of the coumarin (B35378) nucleus is susceptible to electrophilic substitution reactions such as nitration or halogenation. For instance, nitration of 7-hydroxy-4-methylcoumarin using nitric and sulfuric acid can introduce nitro groups at the C6 and/or C8 positions. chemmethod.comscispace.com Similar reactions could be applied to the target compound, although the directing effects of the existing substituents would need to be considered.
Fusion of Heterocyclic Rings : The C3-C4 double bond of the pyrone ring is a common site for annulation reactions, allowing for the fusion of other heterocyclic rings like pyrazoles, isoxazoles, or pyrroles. mdpi.commdpi.com
Modification at the 4 Position Propyl Group :the Propyl Group at the C4 Position Can Also Be a Site for Derivatization. While Less Common Than Modifications at the 7 Position, Reactions at the Benzylic Like Carbon of the Propyl Group Could Be Explored. for Example, Oxidation of a 4 Methyl Group to a 4 Formyl Group Using Selenium Dioxide Has Been Reported for Other Coumarins, Suggesting That the Propyl Group Could Potentially Be Functionalized.researchgate.net
Table 2: Potential Derivatization Strategies
| Modification Site | Strategy | Potential Reagents/Reactions | Resulting Analogue Type |
| C7-Position | Varying the Ether Group | Williamson Ether Synthesis with various alkyl/aryl halides | 7-Alkoxy/Aryloxy-4-propylcoumarins researchgate.net |
| C7-Position | Click Chemistry | Reaction of a 7-propargyloxy intermediate with azides | 7-(Triazolylmethoxy)-4-propylcoumarins nih.gov |
| Coumarin (B35378) Core | Nitration | HNO₃ / H₂SO₄ | 6-Nitro and/or 8-Nitro derivatives scispace.com |
| Coumarin Core | Ring Annulation | Cycloaddition reactions at C3-C4 bond | Fused heterocyclic coumarin systems mdpi.com |
| C4-Position | Oxidation | Oxidizing agents (e.g., SeO₂) | 4-(Oxidized propyl) coumarin derivatives researchgate.net |
Mechanistic Elucidation of 7 2 Methoxybenzyl Oxy 4 Propyl 2h Chromen 2 One Actions
Molecular Target Identification and Validation for 7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one
There is no published research identifying or validating specific molecular targets for this compound.
Investigation of Cellular Pathway Perturbations Induced by this compound
Information regarding the perturbation of cellular pathways by this compound is currently unavailable.
Analysis of Enzymatic Inhibition or Activation Profiles of this compound
There are no studies available that analyze the enzymatic inhibition or activation profiles of this compound.
Studies on Gene Expression and Protein Modulation by this compound
Research on the modulation of gene and protein expression by this compound has not been reported.
Future research is necessary to elucidate the biological activities and underlying mechanisms of this specific coumarin (B35378) derivative. Such studies would involve initial screening for biological activity, followed by target identification and validation using techniques like affinity chromatography, genetic screening, and computational modeling. Subsequent research would then be required to understand its effects on cellular signaling and gene regulation to fully characterize its mechanism of action.
Structure Activity Relationship Sar Studies of 7 2 Methoxybenzyl Oxy 4 Propyl 2h Chromen 2 One and Its Analogues
Impact of Substitutions on the Chromen-2-one Core
The chromen-2-one (coumarin) nucleus is a versatile scaffold whose biological activity can be finely tuned by the nature and position of its substituents. researchgate.net Research has consistently shown that modifications at positions 3, 4, 7, and 8 of the coumarin (B35378) ring are particularly influential in modulating its pharmacological effects. researchgate.net
The introduction of different functional groups onto the benzene (B151609) portion of the coumarin core significantly alters properties like antioxidant and antimicrobial activity. For instance, the number and placement of hydroxyl (-OH) groups are strongly correlated with radical-scavenging capabilities. nih.gov In contrast, the presence of electron-withdrawing groups, such as a nitro (-NO2) group, has been shown to enhance antifungal activity. mdpi.com Even minor substitutions can lead to substantial changes in biological efficacy, often yielding derivatives with greater potency than the parent coumarin compound. chapman.edu
The following table summarizes the observed effects of various substituents on the biological activities of the coumarin scaffold.
| Position on Core | Substituent Type | Observed Impact on Biological Activity | Reference Activity |
|---|---|---|---|
| C3 | Alkyl Groups (e.g., n-decyl) | Increased cytotoxic activity against cancer cell lines. nih.gov | Anticancer |
| C4 | Methyl Group | Serves as a common base for derivatives with anticancer potential. nih.gov | Anticancer |
| C6 | Bromo Group | Showed reasonable cytotoxic activity. nih.gov | Anticancer |
| C7 | Hydroxy Group (-OH) | Strongly enhances antioxidant and antitumor activity. nih.govnih.gov | Antioxidant, Antitumor |
| C7 | Methoxy (B1213986) Group (-OCH3) | Exhibits high antioxidant activity, sometimes superior to a hydroxyl group due to stronger resonance effects. walisongo.ac.id | Antioxidant |
| C7, C8 | Dihydroxy (-OH) Groups | Potent anticancer activity, particularly when combined with a C3 alkyl group. nih.gov | Anticancer |
Role of the 2-methoxybenzyl Moiety
The 7-[(2-methoxybenzyl)oxy] group is a key feature that dictates the molecule's interaction with biological systems. This substituent is an aryl-alkyl ether linkage at the C7 position. Replacing the naturally occurring 7-hydroxy group with this moiety fundamentally alters the compound's physicochemical properties.
The primary effect of this substitution is an increase in lipophilicity (fat-solubility). While a free hydroxyl group is important for antioxidant activity, its replacement with a less hydrophilic benzyloxy group can enhance the molecule's ability to permeate microbial cell membranes. This increased lipophilicity is often associated with improved antimicrobial effects. The presence of two aryl-alkyl ether groups, in this case the lactone ether and the benzyloxy ether, can contribute to this enhanced antimicrobial potential.
Furthermore, the methoxy group at the ortho-position (position 2) of the benzyl (B1604629) ring can influence the molecule's conformation and electronic distribution. This can lead to more specific and potentially stronger binding interactions with target enzymes or receptors. Computational studies have shown that methoxy groups can exhibit a stronger positive resonance effect than hydroxyl groups, which can influence the molecule's antioxidant potential. walisongo.ac.id In studies on mammary tumor inhibition, 7-hydroxycoumarin demonstrated stronger activity than the parent coumarin, highlighting the importance of substitution at this position. nih.govnih.gov
The table below illustrates the general impact of substitutions at the C7 position on antitumor activity.
| Compound | C7-Substituent | General Biological Impact | Observed Activity |
|---|---|---|---|
| Coumarin | -H | Baseline activity. | Antitumor nih.gov |
| 7-Hydroxycoumarin (Umbelliferone) | -OH | Increased polarity; crucial for antioxidant and specific antitumor activities. nih.govnih.gov | Antitumor, Anti-inflammatory nih.govresearchgate.net |
| 7-Benzyloxycoumarin Analogue | -O-CH2-Ph | Increased lipophilicity; may enhance membrane permeability and antimicrobial activity. | Antimicrobial |
| 7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one | -O-CH2-(C6H4)-OCH3 | Further modified lipophilicity and electronic properties, potentially optimizing target binding. | Antimicrobial, Anticancer |
Influence of the Propyl Group at Position 4
The substituent at the C4 position of the chromen-2-one core plays a significant role in defining the molecule's biological profile. In this compound, this position is occupied by a propyl group. The size, shape, and lipophilicity of the C4-substituent are critical determinants of activity.
SAR studies on related coumarins have shown that modifying the C4 position can lead to a range of biological activities, including analgesic, anti-inflammatory, and anticancer effects. researchgate.netnih.gov Specifically for anticancer activity, a variety of 4-substituted coumarins have been investigated. For instance, many effective anticancer coumarin derivatives are based on a 4-methylcoumarin (B1582148) scaffold. nih.gov The presence of an alkyl group at C3 in these 4-methylcoumarin derivatives was found to be highly effective. chapman.edunih.gov While direct data for the 4-propyl group in this specific compound is limited, the general principle holds that this position is a key site for modification to optimize biological interactions.
The following table demonstrates how variations in alkyl substituents at related positions can influence biological activity, illustrating the importance of this structural feature.
| Base Scaffold | Alkyl Group & Position | Resulting Biological Activity |
|---|---|---|
| 7,8-dihydroxy-4-methylcoumarin | C3-Methyl | Moderate anticancer activity. nih.gov |
| 7,8-dihydroxy-4-methylcoumarin | C3-Propyl | Potent anticancer activity. nih.gov |
| 7,8-dihydroxy-4-methylcoumarin | C3-Decyl | Most potent anticancer activity in the series. chapman.edunih.gov |
| 4-methyl-7-substituted coumarin | C4-Methyl | Base for anti-inflammatory and anti-tubercular agents. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For coumarin derivatives, QSAR studies provide valuable insights into the key molecular features that govern their pharmacological effects, aiding in the rational design of new, more potent analogues.
In a typical QSAR study, a series of related compounds is synthesized and tested for a specific biological activity. Then, various physicochemical, electronic, and structural parameters, known as molecular descriptors, are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical model that predicts the biological activity based on these descriptors.
Studies on coumarins have identified several key descriptors that are consistently important for their activity. derpharmachemica.com These include:
Lipophilicity (logP): This descriptor measures the compound's solubility in fatty or non-polar environments and is crucial for membrane permeability.
Molecular Volume and Surface Area: These relate to the size and shape of the molecule, which are critical for fitting into the binding site of a biological target.
Electronic Properties: Descriptors like electrostatic potential, HOMO (Highest Occupied Molecular Orbital) energy, and LUMO (Lowest Unoccupied Molecular Orbital) energy describe the electron-donating or -accepting capabilities of the molecule, which are vital for forming interactions with targets. mdpi.com
The table below lists some common molecular descriptors used in QSAR studies of coumarin derivatives and their significance.
| Descriptor Category | Example Descriptor | Significance in SAR |
|---|---|---|
| Lipophilicity | logP | Influences solubility, absorption, and membrane transport. |
| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to participate in charge-transfer interactions. |
| Electronic | Minimal Electrostatic Potential | Indicates regions of electrostatic stabilization and interaction with polar targets. |
| Steric/Size | Molecular Volume / Weight | Determines the fit of the molecule within a receptor's binding pocket. |
| Topological | Polar Surface Area (PSA) | Predicts transport properties and hydrogen bonding capacity. |
| Structural | Number of H-bond donors/acceptors | Crucial for specific hydrogen-bonding interactions with biological targets. |
Computational and in Silico Approaches in 7 2 Methoxybenzyl Oxy 4 Propyl 2h Chromen 2 One Research
Molecular Docking Simulations for 7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one with Potential Protein Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. It is frequently used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. This technique is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.
The process involves using a scoring function to rank different binding poses, with lower scores typically indicating more favorable interactions. Key interactions often identified include hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and amino acid residues of the protein.
Despite the utility of this method, specific molecular docking studies detailing the interactions of this compound with specific protein targets are not available in the reviewed literature. Such a study would provide valuable data, as hypothetically represented in the table below, on its binding energy and key amino acid interactions, suggesting which protein pathways it might modulate.
Hypothetical Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Molecular Dynamics Studies of this compound and its Interactions
Molecular dynamics (MD) simulations provide detailed information on the fluctuations and conformational changes of molecules over time. By simulating the motion of every atom in a system, MD studies can assess the stability of a ligand-protein complex predicted by molecular docking. This method offers a more dynamic and realistic view of molecular interactions compared to the static picture provided by docking.
An MD simulation of this compound bound to a protein target would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic movements over a set period. Key outputs include Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex.
Currently, there are no published molecular dynamics studies specifically analyzing the behavior of this compound with a biological target. Research in this area would be crucial for validating docking predictions and understanding the dynamic stability of its binding.
Pharmacophore Modeling and Virtual Screening for this compound Analogues
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Pharmacophore modeling can be ligand-based, derived from a set of known active molecules, or structure-based, derived from the ligand-receptor complex. These models serve as 3D queries for virtual screening of large compound libraries to identify new molecules with potential biological activity.
A pharmacophore model based on this compound would define the spatial arrangement of key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. This model could then be used to search databases for other molecules that match these features, potentially leading to the discovery of novel analogues with improved potency or different properties.
No specific pharmacophore models derived from or used to screen for analogues of this compound are documented in the available research.
Quantum Chemical Calculations on the Electronic Structure and Reactivity of this compound
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. These calculations can determine a molecule's 3D structure, electron distribution, and orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. Furthermore, these methods can generate maps of electrostatic potential, which identify the electron-rich and electron-poor regions of a molecule, providing insights into its potential interaction sites.
Specific quantum chemical analyses of this compound are not found in the surveyed scientific literature. Such studies would provide fundamental data on its electronic characteristics and reactivity profile.
Hypothetical Quantum Chemical Properties
| Parameter | Value |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
Advanced Analytical Methodologies in the Research of 7 2 Methoxybenzyl Oxy 4 Propyl 2h Chromen 2 One
Chromatographic Techniques for the Purification and Analysis of 7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one in Research Matrices
Chromatographic methods are indispensable tools for the isolation, purification, and analytical assessment of coumarin (B35378) derivatives from reaction mixtures and biological matrices. The choice of technique depends on the scale of the separation and the required purity of the final product.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of chemical reactions. For coumarin synthesis, silica (B1680970) gel 60 F254 plates are commonly used. Visualization can be achieved under UV light (at 254 nm), where coumarins typically exhibit fluorescence, or by using staining agents like iodine. nih.gov The retention factor (Rf) value provides a preliminary indication of a compound's polarity, aiding in the development of conditions for column chromatography.
Column Chromatography: For preparative scale purification, silica gel column chromatography is the most widely employed method. nih.gov The crude product is loaded onto a column packed with silica gel, and a solvent system (mobile phase) of appropriate polarity is used to elute the components. The polarity of the eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is gradually increased to separate the desired compound from impurities and unreacted starting materials. nih.gov Fractions are collected and analyzed by TLC to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of this compound and for quantitative analysis. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a gradient of acetonitrile (B52724) and water), is a common approach for separating coumarin derivatives. nih.gov Detection is typically performed using a UV detector set at the wavelength of maximum absorbance for the coumarin chromophore. The high resolution of HPLC allows for the separation of closely related impurities, providing accurate purity data. For complex mixtures, orthogonal two-step chromatographic processes, such as combining reversed-phase chromatography with hydrophilic interaction chromatography (HILIC), can be employed for enhanced purification. nih.gov
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | Hexane/Ethyl Acetate mixtures | UV light (254 nm) | Reaction monitoring, purity check |
| Column Chromatography | Silica gel (60-120 or 230-400 mesh) | Gradient of Hexane/Ethyl Acetate | TLC analysis of fractions | Preparative purification |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Acetonitrile/Water gradient | UV-Vis Detector | Purity assessment, quantitative analysis |
Spectroscopic Characterization Methods for Structural Confirmation of this compound and its Derivatives (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are vital for the unambiguous structural elucidation of newly synthesized molecules. Each method provides unique information about the compound's molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the precise structure of organic molecules.
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would show characteristic signals for the propyl chain (triplets and a sextet in the aliphatic region), the aromatic protons of both the coumarin and benzyl (B1604629) rings, a singlet for the methoxy (B1213986) group, a singlet for the benzylic methylene (B1212753) protons, and a characteristic singlet for the C3-H of the coumarin ring. nih.gov
¹³C NMR: Carbon NMR provides information on the different carbon environments in the molecule. The spectrum would display distinct signals for the carbonyl carbon of the lactone, the quaternary and protonated carbons of the aromatic rings, the benzylic methylene carbon, the methoxy carbon, and the aliphatic carbons of the propyl group. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the α,β-unsaturated lactone ring, typically found around 1700-1750 cm⁻¹. nih.govresearchgate.net Other significant peaks would include those for C=C aromatic stretching (around 1600 cm⁻¹), and C-O ether stretching. nih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the coumarin core. Coumarin derivatives typically exhibit strong absorption bands in the UV region. The spectrum for this compound would be expected to show absorption maxima (λ_max) characteristic of the substituted chromen-2-one system. nih.gov
| Spectroscopic Technique | Expected Key Signals/Bands |
|---|---|
| ¹H NMR (in CDCl₃) | δ ~ 0.9-1.0 (t, 3H, CH₃), ~1.6-1.8 (m, 2H, CH₂), ~2.7-2.9 (t, 2H, Ar-CH₂), ~3.9 (s, 3H, OCH₃), ~5.2 (s, 2H, O-CH₂-Ar), ~6.1 (s, 1H, C3-H), ~6.8-7.6 (m, 7H, Ar-H) |
| ¹³C NMR (in CDCl₃) | δ ~ 14 (CH₃), ~22 (CH₂), ~35 (Ar-CH₂), ~56 (OCH₃), ~71 (O-CH₂-Ar), ~102-165 (Aromatic & Vinylic Cs), ~161 (C=O) |
| IR (KBr, cm⁻¹) | ~1720 (C=O, lactone), ~1610 (C=C, aromatic), ~1250, ~1130 (C-O, ether) |
| UV-Vis (in CHCl₃, nm) | λ_max ~350-360 nm |
Mass Spectrometry Applications in the Research of this compound
Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.netpreprints.org
Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the synthesized compound. nih.gov For this compound (C₂₀H₂₀O₄), the expected exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be calculated and compared with the experimental value to confirm the molecular formula.
Structural Elucidation via Fragmentation: Under techniques like Electron Ionization (EI), the molecule fragments in a reproducible manner. The fragmentation pattern serves as a molecular fingerprint. A characteristic fragmentation pathway for the coumarin nucleus is the loss of a carbon monoxide (CO) molecule from the pyrone ring, resulting in a benzofuran (B130515) radical ion. benthamopen.comresearchgate.net
For this compound, key fragmentation steps would likely include:
Formation of the molecular ion (M⁺·).
Cleavage of the benzyl-oxygen bond (benzylic cleavage), leading to a stable methoxybenzyl cation (m/z 121) and a coumarin radical.
Loss of the propyl group.
The characteristic loss of CO (28 Da) from the coumarin core. benthamopen.com
Analyzing these fragments allows researchers to piece together the structure of the parent molecule and confirm the connectivity of its different parts.
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 324 | [M]⁺· (Molecular Ion) | [C₂₀H₂₀O₄]⁺· |
| 296 | [M - CO]⁺· | [C₁₉H₂₀O₃]⁺· |
| 281 | [M - C₃H₇]⁺ | [C₁₇H₁₃O₄]⁺ |
| 121 | [2-methoxybenzyl]⁺ | [C₈H₉O]⁺ |
Future Directions and Identified Research Gaps in the Study of 7 2 Methoxybenzyl Oxy 4 Propyl 2h Chromen 2 One
Emerging Research Areas for 7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one
The diverse biological activities reported for coumarin (B35378) derivatives suggest several promising avenues for investigating This compound . Key emerging areas where this compound could be of significant interest include oncology, neurodegenerative diseases, and infectious diseases. nih.gov
Anticancer Research: Coumarins have been extensively studied for their potential as anticancer agents. rsc.orgnih.gov The hybridization of the coumarin core with other pharmacophores has been a successful strategy to enhance efficacy. rsc.org Future studies could explore the cytotoxic activity of This compound against a panel of human cancer cell lines. The presence of the 2-methoxybenzyl group might confer unique interactions with biological targets.
Neuroprotective Agents: There is a growing interest in coumarin derivatives as potential treatments for neurodegenerative disorders like Alzheimer's disease. nih.gov This is often attributed to their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.gov Investigating the potential of This compound to inhibit these enzymes could be a valuable research direction.
Antimicrobial and Antiviral Applications: The coumarin scaffold is a well-established framework for the development of novel antimicrobial and antiviral agents. researchgate.netnih.gov Research into the activity of This compound against various bacterial and fungal strains, as well as its potential to inhibit viral replication, represents a significant research opportunity. researchgate.net
| Potential Therapeutic Area | Rationale based on Coumarin Scaffold | Proposed Initial Investigation |
| Oncology | Many coumarin derivatives exhibit potent anticancer activity through various mechanisms of action. rsc.org | In vitro cytotoxicity screening against a panel of cancer cell lines (e.g., breast, lung, colon). |
| Neurodegenerative Diseases | Coumarins have shown promise as inhibitors of key enzymes implicated in Alzheimer's and Parkinson's disease. nih.gov | Enzyme inhibition assays for acetylcholinesterase and monoamine oxidase. |
| Infectious Diseases | The coumarin nucleus is a common feature in compounds with antibacterial, antifungal, and antiviral properties. nih.gov | Minimum inhibitory concentration (MIC) determination against a range of pathogenic bacteria and fungi. |
Challenges in the Synthesis and Optimization of Novel this compound Analogues
The synthesis of coumarin derivatives can be challenging, and the development of novel analogues of This compound is likely to present several hurdles.
Synthetic Route Efficiency: While classical methods like the Pechmann condensation are widely used, they can suffer from harsh reaction conditions and low yields for certain substrates. mdpi.com Developing more efficient and milder synthetic routes for 4-alkyl-substituted coumarins is an ongoing area of research. mdpi.com
Functional Group Tolerance: The introduction of diverse functional groups to the coumarin scaffold to create analogues can be complicated by the reactivity of the lactone ring. researchgate.net The optimization of reaction conditions to tolerate a wide range of functional groups will be crucial for generating a library of derivatives for structure-activity relationship (SAR) studies.
Purification and Characterization: The purification of coumarin derivatives can sometimes be challenging due to their similar polarities. The development of robust purification protocols will be necessary for obtaining high-purity compounds for biological evaluation.
| Synthetic Challenge | Potential Mitigation Strategy | Impact on Analogue Development |
| Low Reaction Yields | Exploration of modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions. mdpi.com | Enables the efficient production of a diverse range of analogues for comprehensive SAR studies. |
| Limited Functional Group Compatibility | Utilization of protecting group strategies and milder reaction conditions. | Allows for the introduction of a wider variety of substituents to probe the chemical space around the scaffold. |
| Difficult Purification | Development of optimized chromatographic methods, including preparative HPLC. | Ensures the high purity of synthesized compounds, which is critical for accurate biological testing. |
Integration of Advanced 'Omics' Technologies in Mechanistic Research of this compound
To fully understand the biological effects of This compound , the integration of 'omics' technologies will be indispensable. These high-throughput approaches can provide a comprehensive view of the molecular changes induced by the compound. researchgate.netmdpi.com
Transcriptomics: RNA sequencing (RNA-Seq) can be employed to analyze changes in gene expression in cells treated with the compound. This can help to identify the signaling pathways and biological processes that are modulated, offering insights into its mechanism of action.
Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications, providing a more direct understanding of the compound's functional effects at the protein level.
Metabolomics: By studying the changes in the cellular metabolome, researchers can gain insights into the metabolic pathways affected by This compound . nih.gov
The application of these technologies can help to identify novel biomarkers of the compound's activity and to elucidate its mode of action in a systems-level manner. researchgate.net
Potential for Novel Research Applications Based on the this compound Scaffold
The unique structural features of This compound open up possibilities for novel research applications beyond traditional pharmacology.
Fluorescent Probes: The coumarin scaffold is known for its fluorescent properties, and many coumarin derivatives are used as fluorescent probes in biological research. nih.govresearchgate.net The specific substitution pattern of This compound could be exploited to develop novel fluorescent sensors for specific ions, molecules, or cellular environments. eurekaselect.com
Agrochemicals: Coumarin derivatives have also found applications in the agrochemical industry. nih.govresearchgate.net Investigating the potential of This compound and its analogues as herbicides, insecticides, or plant growth regulators could be a fruitful area of research. nih.gov
Materials Science: The photophysical properties of coumarins make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as photosensitizers.
| Novel Application Area | Underlying Principle | Potential Research Focus |
| Fluorescent Probes | The intrinsic fluorescence of the coumarin core can be modulated by its substituents. researchgate.net | Design and synthesis of derivatives that exhibit changes in fluorescence upon binding to a specific analyte. |
| Agrochemicals | The biological activity of coumarins extends to plants and insects. nih.gov | Screening for herbicidal, insecticidal, or plant growth-promoting activities. |
| Materials Science | The photophysical properties of the coumarin scaffold can be tuned for various applications. | Investigation of the electroluminescent and photosensitizing properties of the compound and its derivatives. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one?
- Methodological Answer : The compound is typically synthesized via multi-step routes. A common approach involves:
Core Formation : Condensation of a substituted phenol (e.g., 7-hydroxy-4-propylcoumarin) with a β-keto ester under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) to form the chromen-2-one core .
Etherification : Reaction of the hydroxyl group at the 7-position with 2-methoxybenzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) in acetone or DMF under reflux (60–80°C, 6–12 hours) .
- Critical Parameters : Reaction yield depends on the purity of intermediates, stoichiometry of the benzyl halide, and inert atmosphere to prevent oxidation .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxybenzyl proton signals at δ 3.8–4.5 ppm for –OCH₂– and aromatic protons) .
- X-ray Crystallography : Resolves π-π stacking interactions (common in chromenones) and validates bond lengths/angles (e.g., C=O bond ~1.21 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 366.14 for C₂₁H₂₂O₅) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolves overlapping signals caused by rotational isomerism (e.g., methoxybenzyl group rotation) by varying temperature .
- Crystallographic Refinement : Addresses discrepancies in NOESY/ROESY data by cross-validating with crystal packing (e.g., intermolecular H-bonding or π-π interactions) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry, reconciling experimental vs. theoretical data .
Q. How does substituent variation (SAR) affect biological activity?
- Methodological Answer :
- Functional Group Modifications : Replace the 2-methoxybenzyl group with halogens (e.g., Cl, F) or bulkier substituents (e.g., 3,4,5-trimethoxybenzyl) to assess antimicrobial potency .
- Propyl Chain Optimization : Shorten/lengthen the 4-propyl group (e.g., methyl vs. pentyl) to study lipophilicity effects on cell membrane penetration (logP calculations via HPLC) .
- In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays, correlating IC₅₀ values with substituent electronic properties (Hammett σ constants) .
Q. What reaction mechanisms govern the compound’s oxidative degradation?
- Methodological Answer :
- Oxidative Pathways : Treat with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) to form quinone intermediates, monitored via UV-Vis (λmax ~350 nm for chromenone → ~450 nm for quinone) .
- Kinetic Studies : Use stopped-flow spectroscopy to determine rate constants (k) under varying pH (2–10) and identify rate-limiting steps (e.g., protonation of the carbonyl group) .
- Radical Trapping : Add TEMPO to confirm radical-mediated pathways via ESR spectroscopy .
Q. How are analytical methods optimized for quantifying trace impurities?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with gradient elution (ACN:H₂O, 0.1% TFA) at 1.0 mL/min. Detect impurities at 254 nm, validated per ICH Q2(R1) guidelines .
- LC-MS/MS : Quantify sub-ppm impurities via MRM transitions (e.g., m/z 366 → 211 for parent ion fragmentation) .
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
